Ethyl 2-{[(2-iodophenoxy)acetyl]amino}-4-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is a complex organic compound that features a combination of iodophenoxy, phenyl, and thiophene groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-iodophenol with ethyl bromoacetate to form ethyl 2-(2-iodophenoxy)acetate . This intermediate is then subjected to further reactions, including acylation and thiophene ring formation, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogen exchange.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The iodophenoxy group can participate in halogen bonding, while the thiophene ring can engage in π-π interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other iodophenoxy derivatives and thiophene-based molecules. Examples are:
- ETHYL 2-(2-IODOPHENOXY)ACETATE
- 4-PHENYL-3-THIOPHENECARBOXYLIC ACID
Uniqueness
ETHYL 2-{[2-(2-IODOPHENOXY)ACETYL]AMINO}-4-PHENYL-3-THIOPHENECARBOXYLATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of both iodophenoxy and thiophene moieties allows for diverse interactions and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H18INO4S |
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Molecular Weight |
507.3 g/mol |
IUPAC Name |
ethyl 2-[[2-(2-iodophenoxy)acetyl]amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H18INO4S/c1-2-26-21(25)19-15(14-8-4-3-5-9-14)13-28-20(19)23-18(24)12-27-17-11-7-6-10-16(17)22/h3-11,13H,2,12H2,1H3,(H,23,24) |
InChI Key |
GYHVCQSVFVGKMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)COC3=CC=CC=C3I |
Origin of Product |
United States |
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